![molecular formula C15H23NO3S B8569891 2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate](/img/structure/B8569891.png)
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 2-(4-piperidin-1-ylmethylphenyl)ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-piperidin-1-ylmethylphenyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis to release the active 2-(4-piperidin-1-ylmethylphenyl)ethanol, which can then interact with molecular targets.
Comparación Con Compuestos Similares
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can be compared with other esters derived from methanesulfonic acid and different alcohols. Similar compounds include:
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid methyl ester
- Methanesulfonic acid benzyl ester
Uniqueness: The presence of the piperidinylmethylphenyl group in methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester imparts unique chemical and biological properties, making it distinct from other methanesulfonic acid esters. This structural feature may enhance its interactions with specific molecular targets, leading to unique applications in research and industry.
Propiedades
Fórmula molecular |
C15H23NO3S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate |
InChI |
InChI=1S/C15H23NO3S/c1-20(17,18)19-12-9-14-5-7-15(8-6-14)13-16-10-3-2-4-11-16/h5-8H,2-4,9-13H2,1H3 |
Clave InChI |
ZMLYTVMJBYVBAL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC1=CC=C(C=C1)CN2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
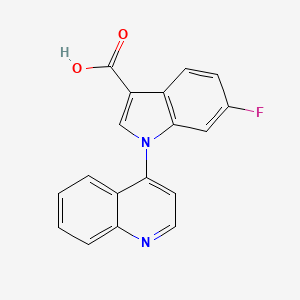
![N-[2-(2,4-dichlorophenoxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B8569812.png)
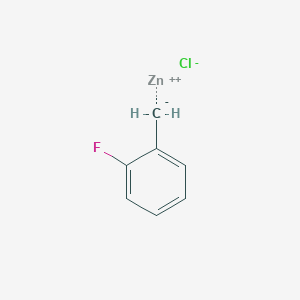


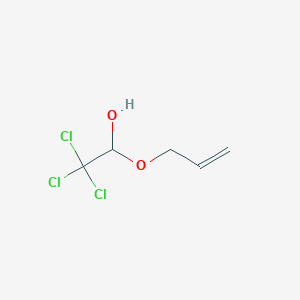
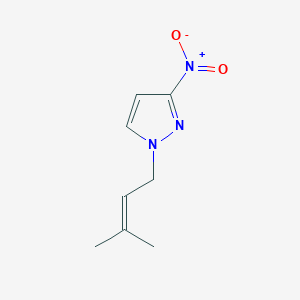
![N-ethyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B8569867.png)
![Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B8569875.png)
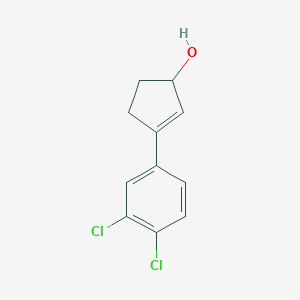
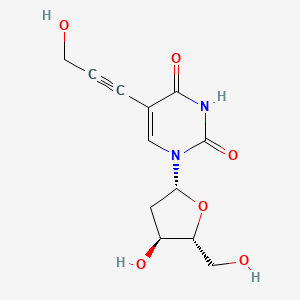
![2,6-Dimethyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine](/img/structure/B8569915.png)
![N-[(2-Nitrophenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B8569923.png)

